2-(3-Chlorophenyl)-2-butanol
Overview
Description
2-(3-Chlorophenyl)-2-butanol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Arylated Products via Photochemical Reactions: The photochemistry of related chlorophenols leads to arylated products via photogeneration and reactivity of phenyl cations. This process involves heterolysis in solvents like methanol and is useful in synthesizing arylated compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Butanol Production and Applications: Butanol, a related alcohol, has applications as a solvent and potential fuel. Biological butanol production, especially via fermentation by clostridia, has been researched extensively for its renewable and industrial relevance (Lee et al., 2008).
Degradation of Chlorophenols in Wastewater: Studies on the degradation of chlorophenols like 2,4-dichlorophenol in wastewater using methods like low temperature plasma and photocatalysis reveal potential environmental applications for similar compounds (Li, Ma, Liu, & Cao, 2015).
Catalytic Behavior in Asymmetric Hydrogenation: Research into using wool-Pt complex as a catalyst for asymmetric hydrogenation of ketones to chiral alcohols, such as the conversion of 3-methyl-2-butanone to (R)-3-methyl-2-butanol, indicates potential catalytic applications for similar compounds (Yuan, Yin, Huang, & Jiang, 1999).
Adsorption Studies: The adsorption of alcohols like 1-butanol on platinized platinum, as studied with techniques like FTIRS and DEMS, can provide insights into surface chemistry and catalysis relevant to similar compounds (Gootzen, Wonders, Visscher, & Veen, 1997).
Biofuel and Biocommodity Chemical Production: The production of 2-butanol, a related compound, using engineered microorganisms like Saccharomyces cerevisiae demonstrates the potential of biotechnological applications in producing biofuels and chemicals (Ghiaci, Norbeck, & Larsson, 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)butan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECVDIBMWCTOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-butanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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